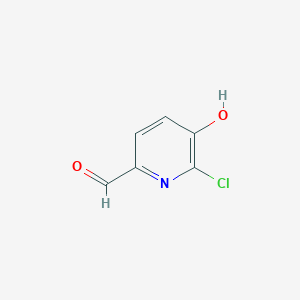

6-Chloro-5-hydroxypyridine-2-carbaldehyde

Description

BenchChem offers high-quality 6-Chloro-5-hydroxypyridine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-hydroxypyridine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-5-hydroxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVHDPIGEREOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Chloro-5-hydroxypyridine-2-carbaldehyde: Properties, Reactivity, and Applications

Introduction: 6-Chloro-5-hydroxypyridine-2-carbaldehyde is a trifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyridine ring substituted with a reactive aldehyde, a phenolic hydroxyl group, and a chlorine atom, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, spectroscopic signature, reactivity, and potential applications, offering valuable insights for professionals in drug discovery and development.

Molecular Identity and Physicochemical Properties

The unique arrangement of functional groups in 6-Chloro-5-hydroxypyridine-2-carbaldehyde governs its physical and chemical behavior. The presence of both a hydrogen bond donor (hydroxyl) and acceptor (aldehyde and pyridine nitrogen) suggests the potential for strong intermolecular interactions, influencing its melting point and solubility.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 6-chloro-5-hydroxypyridine-2-carbaldehyde | - |

| CAS Number | Not available in searched literature | - |

| Molecular Formula | C₆H₄ClNO₂ | [1] |

| Molecular Weight | 157.56 g/mol | - |

| Monoisotopic Mass | 156.99306 Da | [1] |

| InChI | InChI=1S/C6H4ClNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-3,10H | [1] |

| SMILES | C1=CC(=C(N=C1C=O)Cl)O | [1] |

| Predicted XlogP | 1.3 | [1] |

| Physical Form | Expected to be a solid at room temperature | |

| Storage | Refrigerated, under an inert atmosphere |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation of 6-Chloro-5-hydroxypyridine-2-carbaldehyde. While experimental data is not widely published, a theoretical interpretation based on its functional groups provides a clear roadmap for characterization.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a downfield singlet for the aldehyde proton (typically δ 9.5-10.5 ppm), and a broad singlet for the phenolic hydroxyl proton, the chemical shift of which would be sensitive to solvent and concentration. The coupling pattern of the ring protons will confirm their positions.

-

¹³C NMR: The carbon spectrum will feature a characteristic signal for the aldehyde carbonyl carbon at a low field (δ 190-200 ppm). The aromatic carbons will appear in the δ 110-160 ppm range, with their exact shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing chloro and aldehyde groups.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a prominent C=O stretching vibration for the aldehyde group around 1690-1715 cm⁻¹. A broad O-H stretching band from the hydroxyl group is expected in the region of 3200-3600 cm⁻¹. C-Cl stretching vibrations typically appear in the fingerprint region (below 800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Predicted collision cross-section (CCS) values for various adducts have been calculated, such as 124.5 Ų for the [M+H]⁺ adduct[1].

Chemical Reactivity and Synthetic Utility

The synthetic value of 6-Chloro-5-hydroxypyridine-2-carbaldehyde lies in the distinct reactivity of its three functional groups, which can often be addressed selectively.[2] This allows for a stepwise and controlled construction of more complex derivatives.

3.1 The Aldehyde Group: As a primary center for electrophilic attack, the aldehyde is a versatile handle for C-C and C-N bond formation.[3]

-

Nucleophilic Addition: Undergoes reactions with organometallic reagents (e.g., Grignard, organolithium) to form secondary alcohols.

-

Condensation Reactions: Participates in Knoevenagel, aldol, and similar condensations with active methylene compounds.

-

Reductive Amination: Forms Schiff bases with primary amines, which can be reduced to secondary amines.

-

Wittig Reaction: Reacts with phosphorus ylides to form vinyl-substituted pyridines.

-

Oxidation/Reduction: Can be oxidized to the corresponding carboxylic acid (6-chloro-5-hydroxypyridine-2-carboxylic acid) or reduced to a primary alcohol ( (6-chloro-5-hydroxypyridin-2-yl)methanol).

3.2 The Phenolic Hydroxyl Group: The acidity and nucleophilicity of the hydroxyl group enable various derivatizations.

-

O-Alkylation/Acylation: Can be converted to ethers or esters using alkyl halides or acyl chlorides under basic conditions.

-

Electronic Effects: As an electron-donating group, it activates the pyridine ring towards electrophilic substitution (if conditions allow) and influences the acidity of the ring protons.

3.3 The Pyridine Ring and Chloro-substituent:

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is adjacent to the ring nitrogen, making it susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines, thiols), particularly under forcing conditions.

-

Coordination Chemistry: The pyridine nitrogen acts as a Lewis base and can coordinate with various metal centers, making the molecule a potential bidentate ligand, especially when the aldehyde or hydroxyl group is involved in chelation.[4]

Below is a diagram illustrating the key reactive sites of the molecule.

Caption: Reactivity map of 6-Chloro-5-hydroxypyridine-2-carbaldehyde.

Proposed Synthetic Pathway

While specific literature detailing the synthesis of this exact molecule is scarce, a logical pathway can be proposed based on established heterocyclic chemistry. A common strategy involves the formylation of a suitable precursor, such as 2-chloro-5-hydroxypyridine.

Workflow: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a robust method for introducing an aldehyde group onto an electron-rich heterocyclic ring.[5] The precursor, 2-chloro-5-hydroxypyridine (CAS 41288-96-4)[6], is activated by the hydroxyl group, directing the electrophilic Vilsmeier reagent (formed from POCl₃ and DMF) to the ortho position (C2).

Caption: Proposed synthesis via Vilsmeier-Haack formylation.

Exemplary Protocol: Vilsmeier-Haack Formylation

This protocol is hypothetical and should be adapted and optimized under proper laboratory safety procedures.

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), cool N,N-dimethylformamide (DMF, 3.0 eq) to 0°C. Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at room temperature for 30 minutes to form the Vilsmeier reagent.[5]

-

Reaction: Dissolve the starting material, 2-chloro-5-hydroxypyridine (1.0 eq), in a minimal amount of dry DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Workup: Once the reaction is complete, cool the mixture to 0°C and carefully pour it onto crushed ice. Neutralize the acidic solution by slow addition of a saturated sodium bicarbonate solution or dilute NaOH until the pH is ~7-8.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.

Applications in Research and Development

The structural motifs present in 6-Chloro-5-hydroxypyridine-2-carbaldehyde make it a highly valuable scaffold in drug discovery.

-

Medicinal Chemistry: Pyridine-2-carboxaldehyde thiosemicarbazones are known to be potent inhibitors of ribonucleotide reductase, an important target in cancer therapy.[8] The functional groups on this molecule allow for the synthesis of a diverse library of such derivatives for structure-activity relationship (SAR) studies.

-

Molecular Probes: The aldehyde can be used to covalently link the scaffold to biological targets, making it a potential starting point for developing covalent inhibitors or activity-based probes.[9]

-

Heterocycle Synthesis: It serves as a key intermediate in multi-component reactions for the rapid generation of complex, fused heterocyclic systems, which are of great interest for screening libraries.

Safety and Handling

-

General Hazards: Aldehydes are often irritants to the skin, eyes, and respiratory system. Halogenated pyridines can be toxic if ingested or absorbed through the skin. The GHS classification for the related compound 6-chloropyridine-2-carbaldehyde includes H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).

-

Handling Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Disclaimer: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

View References

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

6-chloro-5-hydroxypyridine-2-carbaldehyde (C6H4ClNO2). PubChemLite. (n.d.). Retrieved from [Link]

-

Chemical Reactivity. MSU Chemistry. (n.d.). Retrieved from [Link]

-

Functional Groups: Centers of Reactivity. Chemistry LibreTexts. (2015, July 4). Retrieved from [Link]

-

CHEMICAL PROCESS FOR THE EXTRACTION OF 2-HYDROXY PYRIDINE DERIVATIVES, 2-HYDROXYQUINOLINE, AND 2-HYDROXYBENZOTHIAZOLE. EPO. (2007, June 13). Retrieved from [Link]

-

A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. Rsc.org. (n.d.). Retrieved from [Link]

-

6-Chloro-2-pyridinol. NIST WebBook. (n.d.). Retrieved from [Link]

- Preparation method of 2-pyridine carboxaldehyde. Eureka | Patsnap. (2010, December 8).

-

NMR Quality Control Of Fragment Libraries For Screening. BMRB. (n.d.). Retrieved from [Link]

-

Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. (n.d.). Retrieved from [Link]

-

Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo. PubMed. (n.d.). Retrieved from [Link]

-

Coordination reactions of 2-pyridinecarboxaldehyde-phenylhydrazonatolithium with selected transition metal (Zn, Sn, Fe, Co, Ni and Zr) chlorides and its coupling reaction with dichloromethane. Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

-

2-Chloro-5-hydroxypyridine. PubChem. (n.d.). Retrieved from [Link]

-

The covalent reactivity of functionalized 5-hydroxy-butyrolactams is the basis for targeting of fatty acid binding protein 5 (FABP5) by the neurotrophic agent MT-21. ResearchGate. (2026, January 22). Retrieved from [Link]

Sources

- 1. PubChemLite - 6-chloro-5-hydroxypyridine-2-carbaldehyde (C6H4ClNO2) [pubchemlite.lcsb.uni.lu]

- 2. Chemical Reactivity [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Coordination reactions of 2-pyridinecarboxaldehyde-phenylhydrazonatolithium with selected transition metal (Zn, Sn, Fe, Co, Ni and Zr) chlorides and its coupling reaction with dichloromethane - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Chloro-5-hydroxypyridine | C5H4ClNO | CID 819821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

6-Chloro-5-hydroxypyridine-2-carbaldehyde CAS number

An In-depth Technical Guide to 6-Chloro-5-hydroxypyridine-2-carbaldehyde: Synthesis, Properties, and Applications

Introduction and Strategic Importance

Substituted pyridines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous pharmaceuticals. The unique combination of a chloro group, a hydroxyl group, and a reactive carbaldehyde function on a pyridine ring makes 6-chloro-5-hydroxypyridine-2-carbaldehyde a highly versatile building block. The aldehyde group serves as a synthetic handle for a multitude of chemical transformations, including the formation of Schiff bases, reductive amination, and Wittig reactions, enabling the construction of complex molecular architectures.[2] The chloro and hydroxyl substituents modulate the electronic properties and potential hydrogen bonding interactions of the molecule, which are critical for tuning biological activity and pharmacokinetic properties.

The analogous 5-hydroxypyridine-2-carboxaldehyde has been recognized for its role in the synthesis of thiosemicarbazones, a class of compounds investigated for their potent biological activities, including as inhibitors of ribonucleoside diphosphate reductase, a key target in cancer therapy.[3] This highlights the potential of the title compound as a precursor to novel therapeutic agents.

Physicochemical and Spectroscopic Data (Predicted)

While experimental data for 6-chloro-5-hydroxypyridine-2-carbaldehyde is scarce, its key physicochemical properties can be predicted based on its structure.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₆H₄ClNO₂ | [1] |

| Molecular Weight | 157.55 g/mol | Calculated |

| Monoisotopic Mass | 156.99306 Da | [1] |

| XlogP (predicted) | 1.3 | [1] |

| Appearance | Expected to be a solid at room temperature | |

| Solubility | Likely soluble in organic solvents like dichloromethane, and potentially water-soluble.[4] | - |

| Storage | Recommended to be stored under an inert atmosphere at refrigerated temperatures (2-8°C) to prevent degradation.[5] | - |

Proposed Synthetic Pathway

A logical and efficient synthetic route to 6-chloro-5-hydroxypyridine-2-carbaldehyde can be devised from commercially available precursors, leveraging well-established organic reactions. The proposed multi-step synthesis is outlined below.

Sources

- 1. PubChemLite - 6-chloro-5-hydroxypyridine-2-carbaldehyde (C6H4ClNO2) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 5-Hydroxypyridine-2-carboxaldehyde | 31191-08-9 [sigmaaldrich.com]

Biological Activity of Substituted Hydroxypyridines: Mechanisms, Applications, and Experimental Workflows

Executive Summary

Substituted hydroxypyridines—particularly 3-hydroxypyridin-4-ones (HOPOs)—have emerged as highly privileged scaffolds in modern medicinal chemistry. Originally developed for their exceptional metal-chelating properties, these bidentate ligands have transcended their traditional role in treating systemic iron overload[1]. Recent structural optimizations, including the functionalization of the pyridine ring with aryl, methoxy, and quaternary phosphonium groups, have unlocked a vast spectrum of biological activities. Today, substituted hydroxypyridines are actively investigated as potent anticancer agents, competitive enzyme inhibitors, broad-spectrum antimicrobials, and antiviral compounds[2][3][4][5].

As drug development professionals, understanding the structure-activity relationship (SAR) and the underlying molecular mechanisms of these derivatives is critical for translating them from bench to bedside. This whitepaper synthesizes the core biological activities of substituted hydroxypyridines, provides authoritative mechanistic insights, and outlines field-proven, self-validating experimental protocols for their evaluation.

Core Mechanisms of Action

Iron Chelation and Redox Modulation

The foundational biological activity of 3-hydroxypyridin-4-ones stems from their high affinity and selectivity for hard Lewis acids, specifically Fe³⁺, in biological environments[1]. By deprotonating at the hydroxyl group, they complex metal ions in a bidentate O,O-coordination mode, forming stable five-membered chelate rings[6].

The clinical benchmark, Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one), forms a non-charged 3:1 iron(III) complex that easily effluxes from cells via non-facilitated diffusion[1]. Crucially, by sequestering loosely bound iron, these chelators prevent the iron-catalyzed Fenton reaction, thereby halting the production of highly reactive oxygen species (ROS) and mitigating oxidative stress[1].

Mechanism of iron sequestration and ROS prevention by hydroxypyridinones.

Competitive Enzyme Inhibition (Tyrosinase & HIV-1 Integrase)

Beyond chelation, the hydroxypyridinone core acts as a structural mimic for various biological substrates. For example, derivatives bearing a 4-OH-3-OCH₃ substituted phenyl ring exhibit potent anti-tyrosinase activity[2]. Because this specific substitution pattern closely mimics L-tyrosine (the natural substrate of tyrosinase), the derivative acts as a competitive inhibitor, binding directly within the enzyme's catalytic pocket and halting melanin synthesis[7].

Similarly, 3-hydroxy-5-carbamoylpyridin-4-ones synthesized from kojic acid have been identified as HIV-1 integrase strand transfer inhibitors, utilizing the oxygen-rich core to bind the Mg²⁺ ions within the viral integrase active site[3].

Oncology: Apoptosis Induction via Mitochondrial Pathways

In oncology, functionalizing the 3-hydroxypyridine scaffold with quaternary phosphonium salts creates highly lipophilic cations that selectively target the mitochondria of cancer cells (e.g., ovarian adenocarcinoma OVCAR-4)[5]. These derivatives induce cell cycle arrest in the G1 phase and trigger intrinsic apoptosis. Mechanistically, this is driven by the hyperexpression of the pro-apoptotic protein Bax, leading to mitochondrial membrane permeabilization, cytochrome c release, and the subsequent activation of the executioner caspase-3[5].

Hydroxypyridine-induced apoptotic signaling via Bax and Caspase-3 activation.

Quantitative Data Summary

To facilitate rapid comparison for drug design, the following table summarizes the biological activities, structural modifications, and typical efficacy metrics of substituted hydroxypyridines based on recent literature.

| Derivative Type / Substitution | Primary Target / Mechanism | Biological Activity | Typical Efficacy Metric |

| 1,2-dimethyl-3-hydroxypyridin-4-one | Fe³⁺ Chelation / ROS mitigation | Systemic Iron Overload | pFe³⁺ value > 20.4[1] |

| 4-OH-3-OCH₃ phenyl substituted | Tyrosinase active site | Anti-tyrosinase (Competitive) | IC₅₀ ~ 25.82 μM[2] |

| Ortho-methoxy / para-methyl substituted | Bacterial/Fungal Cell Wall | Antimicrobial / Antifungal | MIC ~ 32–64 μg/mL[4] |

| Quaternary phosphonium salts | Bax / Caspase-3 Pathway | Anticancer (Apoptosis) | G1 phase arrest[5] |

| 3-hydroxy-5-carbamoylpyridin-4-ones | HIV-1 Integrase (Mg²⁺ binding) | Antiviral | IC₅₀ ~ 65–100 μM[3] |

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . We emphasize the causality behind each methodological choice to empower researchers in troubleshooting and adapting these workflows.

Protocol 1: Competitive Enzyme Kinetics (Tyrosinase Inhibition)

Purpose: To determine the IC₅₀ and mechanism of inhibition (competitive vs. non-competitive) of novel hydroxypyridine derivatives. Causality & Design: We utilize L-DOPA as a substrate to measure the formation of dopachrome spectrophotometrically at 475 nm. Because the derivative structurally mimics L-tyrosine, varying both the substrate and inhibitor concentrations allows us to generate a Lineweaver-Burk plot to confirm competitive inhibition[7].

Step-by-Step Workflow:

-

Reagent Preparation: Prepare a 50 mM phosphate buffer (pH 6.8). Causality: This pH mimics the physiological environment of melanocytes and maintains enzyme stability.

-

Inhibitor Dilution: Dissolve the 3-hydroxypyridine derivative in DMSO (final assay concentration <1% to prevent solvent-induced enzyme denaturation), creating a serial dilution from 10 μM to 200 μM.

-

Assay Assembly (96-well plate):

-

Add 140 μL of phosphate buffer.

-

Add 20 μL of mushroom tyrosinase (30 U/mL).

-

Add 20 μL of the inhibitor solution.

-

Self-Validation Step: Include a positive control well (20 μL Kojic acid) and a blank well (20 μL buffer replacing the enzyme) to account for L-DOPA auto-oxidation.

-

-

Incubation: Incubate the plate at 25°C for 10 minutes to allow pre-binding of the inhibitor to the enzyme active site.

-

Reaction Initiation: Add 20 μL of L-DOPA (2 mM) to all wells.

-

Kinetic Read: Immediately measure absorbance at 475 nm using a microplate reader in kinetic mode (every 30 seconds for 10 minutes). Calculate the initial velocity (

) from the linear portion of the curve.

Protocol 2: Flow Cytometric Apoptosis Profiling (Annexin V/PI)

Purpose: To quantify the pro-apoptotic effects of quaternary phosphonium hydroxypyridine salts on cancer cell lines. Causality & Design: We utilize dual staining with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis). This allows precise temporal mapping of the drug's cytotoxic mechanism[5].

Step-by-Step Workflow:

-

Cell Culture & Treatment: Seed OVCAR-4 cells at

cells/well in a 6-well plate. Treat with the IC₅₀ concentration of the hydroxypyridine derivative for 24 and 48 hours. -

Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells (using Trypsin-EDTA). Causality: Failing to collect the media will artificially lower the late-apoptotic cell count.

-

Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with cold PBS to remove residual phenol red and serum proteins that quench fluorescence.

-

Staining: Resuspend the pellet in 100 μL of 1X Annexin V Binding Buffer (contains Ca²⁺, which is strictly required for Annexin V binding). Add 5 μL of Annexin V-FITC and 5 μL of PI.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Analysis: Add 400 μL of Binding Buffer and analyze via flow cytometry within 1 hour.

-

Self-Validation Step: Run single-stained compensation controls (Annexin V only, PI only) using a known apoptosis inducer (e.g., Staurosporine) to calculate and subtract spectral overlap between the FITC and PE channels.

-

References

-

Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents Source: Heliyon (via PMC / Semantic Scholar) URL:[Link]

-

Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 Source: PMC (National Institutes of Health) URL:[Link]

-

Synthesis, Antimicrobial Evaluation, Molecular Docking, and ADME Studies of Some Novel 3‐Hydroxypyridine‐4‐one Derivatives Source: ChemistrySelect (via ResearchGate) URL:[Link]

-

In-vitro antitumor activity of new quaternary phosphonium salts, derivatives of 3-hydroxypyridine Source: Anti-Cancer Drugs (via ResearchGate) URL:[Link]

-

Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety Source: MDPI URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Profiling and Structural Characterization of Pyridine Carboxaldehyde Derivatives: A Technical Guide

Executive Summary & Chemical Causality

Pyridine carboxaldehyde derivatives (e.g., 2-, 3-, and 4-pyridinecarboxaldehyde) are critical electrophilic building blocks in the synthesis of pharmaceuticals, coordination ligands, and dynamic supramolecular cages. The position of the heteroatom within the pyridine ring exerts a profound inductive and mesomeric effect on the formyl group, directly dictating both its spectroscopic signature and its reactivity toward nucleophiles (such as hydrazines or amines).

As application scientists, we do not view spectroscopic techniques as mere qualitative checklists. Instead, NMR, IR, and mass spectrometry must be deployed as a self-validating analytical system . By understanding the causality behind solvent effects, internal standards, and electronic transitions, researchers can quantitatively track reaction kinetics, distinguish structural isomers, and identify transient paramagnetic metal-coordination states that defeat conventional analysis[1].

Comparative Spectroscopic Baselines

To accurately monitor derivatization (e.g., Schiff base or hydrazone formation), a high-resolution spectroscopic baseline of the parent aldehydes must be established. The table below synthesizes the core spectral markers for the 3- and 4-isomers, providing the reference nodes required for subsequent kinetic tracking.

Table 1: Key Spectroscopic Markers for Pyridine Carboxaldehyde Isomers

| Chemical Species | ¹H NMR (Formyl Proton) | ¹³C NMR (Carbonyl) | UV-Vis (Ethanol) | Mass Spec (Parent Ion) |

| 3-Pyridinecarboxaldehyde | δ 10.04 ppm (s, 1H)[2] | δ 190.60 ppm[2] | N/A | m/z 107[3] |

| 4-Pyridinecarboxaldehyde | δ 9.98 ppm (s, 1H)[2] | δ 191.29 ppm[2] | λmax 256 nm (ε=14,000)[4] | m/z 107[5] |

Note: All NMR data referenced above is acquired in CDCl₃ at 400 MHz (¹H) and 101 MHz (¹³C). The 4-isomer exhibits slightly higher shielding on the formyl proton due to the para-positioning of the nitrogen atom[2].

Methodologies: Designing Self-Validating Workflows

Every standard operating procedure in chemical characterization must contain internal logical checks. The following step-by-step methodologies demonstrate how to engineer causality and self-validation into your experimental design.

Protocol A: Kinetic Tracking of 3-Pyridinecarboxaldehyde Self-Assembly via ¹H NMR

When 3-pyridinecarboxaldehyde is used to assemble complex supramolecular entities (like Pd₂L₄ cages), tracking the reaction kinetics requires an environment that ensures complete reagent solubility and prevents signal overlap.

-

Step 1: Solvent and Standard Selection. Prepare a 10 mM stock solution of 1,4-dimethoxybenzene in DMSO-d₆.

-

Causality: DMSO-d₆ is selected because it solubilizes highly polar reaction intermediates and the final Pd²⁺ complexes without precipitating out[6]. 1,4-dimethoxybenzene is chosen as the internal standard because its aromatic proton signal appears as a distinct singlet at δ 6.86 ppm, far removed from the heavily deshielded formyl proton of the aldehyde (δ >10.0 ppm)[6].

-

-

Step 2: Reagent Addition. Add exactly 1.8 µL (18.4 mmol) of 3-pyridinecarboxaldehyde to 600 µL of the standard solution[6].

-

Step 3: Continuous Monitoring. Acquire ¹H NMR spectra continuously over a 55-hour period at 25 ºC.

-

Step 4: The Self-Validation Loop. Calculate the total concentration of all chemical species at any time point. The integrated disappearance of the aldehyde formyl proton must perfectly inversely correlate with the appearance of the new hydrazone/Schiff base signals. If the combined molar integral of reactant and product deviates from the fixed integration of the 1,4-dimethoxybenzene standard (δ 6.86 ppm), it flags the formation of NMR-invisible asymmetric oligomers[6].

Protocol B: Solid-State Validation of Paramagnetic Metal-Ligand Complexes

Transition metal complexation (e.g., Cu²⁺, Co²⁺) with 4-pyridinecarboxaldehyde derivatives introduces unpaired electrons (paramagnetism), which drastically accelerates nuclear spin relaxation, rendering liquid-state NMR spectra broad and unreadable.

-

Step 1: Complex Synthesis. React 4-pyridinecarboxaldehyde with CoCl₂ or CuCl₂ in a methanol solution to yield single crystals[1].

-

Step 2: Electron Paramagnetic Resonance (EPR). Record the EPR spectrum. For the Co(II) complex, scan to locate a broad resonance near 160 mT.

-

Causality: A broad resonance at 160 mT with a peak-to-peak linewidth of 24 mT confirms the presence of high-spin Co(II) ions (S = 3/2) in an octahedral coordination geometry[1].

-

-

Step 3: Solid-State 2D PSD NMR. Subject the sample to 2D phase-shifted driven (PSD) solid-state NMR.

-

Self-Validation Loop: If hyperfine coupling structures are absent in the transition metal EPR readout, it dictates that strong inter-metal exchange interactions are collapsing the signal[1]. Solid-state NMR circumvents this via magic-angle spinning (MAS) and dipole decoupling, allowing confident assignment of the heavily shifted ¹³C and ¹H ligand backbone signals without interference from the paramagnetic center[1].

-

Protocol C: FT-IR Validation of Hydrazone Derivatization

-

Step 1: React the chosen pyridine carboxaldehyde with hydrazine hydrate in a methanolic/chloroform solvent system[7].

-

Step 2: Form a KBr pellet of the purified precipitate and record FT-IR from 400–4000 cm⁻¹.

-

Step 3: Validate the structural conversion by confirming the absolute eradication of the aldehyde ν(C=O) band (~1700 cm⁻¹) and the emergence of the sharp ν(C=N) azomethine stretch at 1584 cm⁻¹ alongside the ν(N–H) stretch at 3166 cm⁻¹[7]. A residual peak at 1700 cm⁻¹ is an immediate failure indicator requiring column purification before biological or structural assays.

Analytical Decision Matrix

The following logic flow dictates the optimal sequence for characterizing pyridine carboxaldehyde transformations, mapping the physical state of the compound to the correct self-validating spectroscopic tool.

Analytical workflow for characterization of Pyridine Carboxaldehyde complexes.

References

-

[2] Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas (Supporting Information). Beilstein Journal of Organic Chemistry.[Link]

-

[3] 3-Pyridinecarboxaldehyde (CID 10371). National Center for Biotechnology Information. PubChem Compound Database. [Link]

-

[1] Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal. Physical Chemistry Chemical Physics (RSC Publishing).[Link]

-

[5] 4-Pyridinecarboxaldehyde (CID 13389). National Center for Biotechnology Information. PubChem Compound Database. [Link]

-

[7] Metallo-hydrazones of pyridine–thiophene derivatives: structure–function insight and anticancer evaluation. RSC Advances.[Link]

-

[6] Self-Assembly of a Pd2L4 Hydrazone Molecular Cage Through Multiple Reaction Pathways. Preprints.org.[Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. Metallo-hydrazones of pyridine–thiophene derivatives: structure–function insight and anticancer evaluation of Co(iii), Ni(ii), Cu(ii), and Zn(ii) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Safety, Handling, and Mechanistic Reactivity of 6-Chloro-5-hydroxypyridine-2-carbaldehyde

As a highly versatile and densely functionalized small-molecule scaffold, 6-Chloro-5-hydroxypyridine-2-carbaldehyde (CAS: 1211538-40-7) is a critical building block in the synthesis of kinase inhibitors, anti-infectives, and novel pharmaceutical candidates[1]. However, the same orthogonal reactivity that makes it synthetically valuable also imparts severe instability and unique toxicological hazards.

This whitepaper provides an in-depth, self-validating framework for researchers and drug development professionals. Rather than offering a superficial list of safety rules, this guide explores the mechanistic causality behind its degradation, toxicological profile, and strict handling requirements.

Physicochemical Profile and Mechanistic Toxicology

To safely handle this compound, one must understand how its functional groups act in concert to create distinct hazard profiles.

-

The C2-Carbaldehyde Group : This moiety is an extreme electrophile. Biologically, it is responsible for the compound's toxicity, as it covalently binds to primary amines on tissue proteins (forming Schiff bases), leading to enzyme inhibition, serious eye damage, and severe skin irritation[2]. Chemically, it is susceptible to radical auto-oxidation, rapidly degrading into a picolinic acid derivative in the presence of atmospheric oxygen.

-

The C6-Chloro Substituent : Halogens on pyridine rings are highly prone to Nucleophilic Aromatic Substitution (SNAr)[3]. The strongly electron-withdrawing carbaldehyde group at C2 further lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring, making the C6-chloro group a latent hazard if exposed to strong bases or nucleophilic solvents during storage.

-

The C5-Hydroxy Group : This group imparts amphoteric properties, making the molecule highly sensitive to pH fluctuations and prone to self-condensation if stored improperly.

Quantitative Hazard Summary

The following table synthesizes the extrapolated hazard and physicochemical data derived from structurally analogous halopyridine carbaldehydes[2][4][5].

| Parameter | Value | Mechanistic Rationale |

| CAS Number | 1211538-40-7 | Unique identifier for 6-Chloro-5-hydroxypyridine-2-carbaldehyde[1]. |

| GHS Acute Toxicity | Category 4 (Oral) | Lipophilic core enhances tissue penetration; aldehyde moiety acts as a highly toxic electrophile (LD50 ~585 mg/kg for analogs)[6]. |

| Skin / Eye Damage | Category 1 (Eye), Cat 2 (Skin) | Rapid covalent cross-linking with biological amines causes irreversible corneal damage and severe dermatitis[2]. |

| Storage Temperature | 2–8 °C | Suppresses the thermal activation required for free-radical auto-oxidation of the aldehyde[7]. |

| Atmosphere | Inert (Argon / N2) | Prevents environmental O2 from reacting with the formyl C-H bond[5]. |

Chemical Degradation & Preventative Pathways

Understanding the pathways of degradation is the first line of defense in both laboratory safety and synthetic success. Allowing the compound to degrade not only ruins experimental yields but can generate uncharacterized, volatile byproducts.

Caption: Mechanistic degradation pathways and preventative controls for halopyridine carbaldehydes.

Self-Validating Quality Control & Handling Workflows

To ensure scientific integrity, handling protocols must be self-validating. You cannot assume the reagent's purity off the shelf. Because halopyridines are toxic by inhalation and ingestion[8], this workflow strictly integrates chemical validation with exposure control.

Step-by-Step Methodology: Reagent Prep & Reductive Amination

Phase 1: Safety & Integrity Validation

-

Environmental Control : Transport the sealed vial from 2–8°C storage directly into a nitrogen-purged glovebox or a Class II fume hood equipped with a Schlenk line. Causality: Minimizing exposure prevents oxidative degradation of the aldehyde and protects the operator from aerosolized respiratory irritants[4].

-

Visual State Assessment : Inspect the solid. The material should be pale/off-white. A deep brown or heavily yellowed consistency confirms severe oxidation to the corresponding picolinic acid.

-

Self-Validating TLC Check : Dissolve a 1 mg aliquot in anhydrous dichloromethane (DCM). Run on silica gel (Hexane:EtOAc 3:1).

-

Validation: A strong UV-active spot retained at the baseline indicates carboxylic acid formation. If this baseline impurity is visually estimated at >5%, flash chromatography is mandatory before proceeding.

-

-

Spectroscopic Verification : Obtain a 1H-NMR spectrum in DMSO-d6.

-

Validation: Confirm the presence of the sharp, deshielded aldehyde proton (typically ~9.8 - 10.2 ppm). A broad peak above 11 ppm signifies a degraded carboxylic acid.

-

Phase 2: Reaction Execution (Reductive Amination) 5. Anhydrous Setup : Flame-dry a reaction vessel under vacuum and backfill with Argon. Causality: Adventitious moisture acts as a competitive nucleophile, potentially inducing SNAr at the highly electrophilic C6-chloro position under extended heating[3]. 6. Amine Condensation : Add 6-Chloro-5-hydroxypyridine-2-carbaldehyde (1.0 eq) and the primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Stir for 2 hours at 20°C.

-

Self-Validating Check: Analyze a 10 µL aliquot via ATR-IR spectroscopy. The disappearance of the sharp carbonyl stretch (~1700 cm⁻¹) and the emergence of an imine stretch (~1640 cm⁻¹) validates complete Schiff base formation, ensuring no unreacted toxic aldehyde remains before reduction.

-

Selective Reduction : Cool to 0°C and introduce Sodium Triacetoxyborohydride (STAB) (1.5 eq) in portions. Causality: STAB's steric bulk and electron-withdrawing acetate groups make it a mild reductant. It will successfully reduce the imine without triggering undesired dechlorination at the C6 position, which harsher reagents like LiAlH4 would cause.

-

Controlled Quench : Quench the reaction slowly with saturated aqueous NaHCO3. Causality: A weakly basic quench neutralizes residual STAB safely without fully deprotonating the C5-hydroxyl group, avoiding emulsion formation during extraction.

Caption: Self-validating quality control and reaction workflow for pyridine scaffolds.

Waste Management & Spill Protocols

Due to the acute aquatic toxicity and environmental persistence of halopyridines[2][6], correct waste disposal is critical.

-

Spill Mitigation : In the event of a dry spill, do not sweep (which aerosolizes toxic dust). Cover the spill with damp, absorbent pads. If in solution, use a chemically inert absorbent (e.g., vermiculite).

-

Deactivation : Wipe down contaminated surfaces with a weak, aqueous amine solution (e.g., dilute ethanolamine) to covalently quench any residual electrophilic aldehyde, followed by standard soap and water[4].

-

Disposal : All resulting waste must be collected in sealed, clearly labeled hazardous waste containers indicating "Halogenated Organic Toxicity" and "Corrosive/Irritant" warnings[9].

References

-

Fisher Scientific, SAFETY DATA SHEET: Imidazo[1,2-a]pyridine-2-carbaldehyde. Available at: [Link]

-

Organic Syntheses, Working with Hazardous Chemicals: Halopyridine Protocols. Available at:[Link]

-

National Toxicology Program (NIH), 2-Chloropyridine Toxicology Assessment. Available at: [Link]

Sources

- 1. 6-Chloro-5-hydroxypyridine-2-carbaldehyde | CymitQuimica [cymitquimica.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. echemi.com [echemi.com]

- 5. fishersci.es [fishersci.es]

- 6. 2-Pyridinecarboxaldehyde - Safety Data Sheet [chemicalbook.com]

- 7. 1060805-05-1|6-Chloro-4-methoxypicolinaldehyde|BLD Pharm [bldpharm.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

Methodological & Application

Application Note: Preparation and Derivatization of 6-Chloro-5-hydroxypyridine-2-carbaldehyde

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The functionalized pyridine core is a ubiquitous motif in modern drug discovery. Specifically, 6-chloro-5-hydroxypyridine-2-carbaldehyde (also known as 6-chloro-5-hydroxypicolinaldehyde, CAS: 1211538-40-7) serves as a highly versatile, multi-electrophilic building block[1]. It is prominently featured in the synthesis of Tryptophan Hydroxylase 1 (TPH1) inhibitors, which are critical for modulating peripheral serotonin (5-HT) levels in gastrointestinal and fibrotic diseases[2].

The strategic value of this molecule lies in its orthogonal reactivity:

-

The Aldehyde Group (C-2): Primed for reductive aminations, Wittig olefinations, or condensation reactions to form tricyclic piperidine compounds[3].

-

The Hydroxyl Group (C-5): Available for etherification, Mitsunobu reactions, or acting as a directing group.

-

The Chloro Group (C-6): Susceptible to transition-metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (

) once the ring is further activated.

This guide details the robust, two-step synthesis of this target starting from 2-chloro-pyridin-3-ol, proceeding through the critical intermediate 2-chloro-6-(hydroxymethyl)pyridin-3-ol (CAS: 208519-41-9), a compound independently valued in the preparation of Mcl-1 inhibitors and HIV-1 reverse transcriptase inhibitors[4].

Retrosynthetic Analysis & Workflow

Figure 1: Synthetic workflow for 6-Chloro-5-hydroxypyridine-2-carbaldehyde and derivatives.

Quantitative Data & Physicochemical Properties

To ensure process reliability, all expected yields, reaction parameters, and analytical markers are summarized below.

Table 1: Reaction Optimization and Yield Summary

| Step | Transformation | Reagents & Solvents | Temp | Time | Expected Yield | Purity (HPLC) |

| 1 | Hydroxymethylation | Formaldehyde (37%), NaOH, | 90 °C | 12–16 h | 65–75% | >95% |

| 2 | Selective Oxidation | Activated | 25 °C | 6–12 h | 80–88% | >98% |

Table 2: Key Physicochemical Markers

| Property | 2-Chloro-6-(hydroxymethyl)pyridin-3-ol | 6-Chloro-5-hydroxypyridine-2-carbaldehyde |

| CAS Number | 208519-41-9[4] | 1211538-40-7[1] |

| Molecular Weight | 159.57 g/mol | 157.55 g/mol |

| Physical State | Off-white to pale yellow solid | Yellow crystalline powder |

| Melting Point | 133–135 °C | ~70–75 °C |

| TLC ( | ~0.2 (Hexane:EtOAc 1:1) | ~0.6 (Hexane:EtOAc 1:1) |

Experimental Protocols & Mechanistic Causality

Step 1: Preparation of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol

Mechanistic Causality: Why does hydroxymethylation selectively occur at the C-6 position? The hydroxyl group (-OH) at C-3 is a strong electron-donating group via resonance, activating the pyridine ring toward electrophilic aromatic substitution. The positions ortho (C-2, C-4) and para (C-6) to the -OH group are activated. Because C-2 is sterically and electronically blocked by the chloro group, and C-4 is less favored than the unhindered para position, the electrophilic attack by formaldehyde is directed almost exclusively to C-6. The addition of NaOH deprotonates the phenol to a highly nucleophilic phenoxide, driving the reaction forward in an aqueous medium.

Step-by-Step Protocol (Self-Validating System):

-

Initiation: In a 500 mL round-bottom flask, dissolve 2-chloro-pyridin-3-ol (1.0 eq, 100 mmol) in a 10% aqueous NaOH solution (1.2 eq, 120 mmol).

-

Self-Validation: The solid will completely dissolve, forming a clear, slightly amber solution, confirming the formation of the water-soluble sodium phenoxide salt.

-

-

Reagent Addition: Add aqueous formaldehyde solution (37% w/w, 3.0 eq, 300 mmol) dropwise over 15 minutes at room temperature.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 90 °C for 12 to 16 hours. Monitor the reaction via LC-MS or TLC.

-

Workup & Precipitation: Cool the mixture to 0–5 °C in an ice bath. Slowly add 2M HCl dropwise while stirring vigorously until the pH reaches exactly 6.5–7.0.

-

Self-Validation: As the pH drops below the pKa of the phenol, the phenoxide is neutralized, and the target product—being poorly soluble in cold water—will crash out as an off-white precipitate. If the pH drops too low (pH < 4), the pyridine nitrogen may protonate, pulling the product back into the aqueous phase.

-

-

Isolation: Filter the precipitate under vacuum, wash the filter cake with ice-cold water (2 × 30 mL), and dry under high vacuum at 45 °C to afford 2-chloro-6-(hydroxymethyl)pyridin-3-ol.

Step 2: Selective Oxidation to 6-Chloro-5-hydroxypyridine-2-carbaldehyde

Mechanistic Causality:

Oxidizing a primary alcohol to an aldehyde in the presence of an unprotected, electron-rich phenol is highly challenging; harsh oxidants (like

Step-by-Step Protocol (Self-Validating System):

-

Initiation: Suspend 2-chloro-6-(hydroxymethyl)pyridin-3-ol (1.0 eq, 50 mmol) in anhydrous Dichloromethane (DCM) (250 mL) under a nitrogen atmosphere.

-

Oxidant Addition: Add activated

(typically 10 to 15 eq, 500–750 mmol) in a single portion.-

Self-Validation: The reaction mixture will immediately turn into a dense, jet-black suspension.

-

-

Reaction: Stir the suspension vigorously at room temperature (20–25 °C) for 6 to 12 hours.

-

Self-Validation: Monitor by TLC (Hexane:EtOAc 1:1). The polar starting material (

~0.2) will disappear, replaced by a bright, UV-active spot (

-

-

Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with DCM (3 × 50 mL) and Ethyl Acetate (1 × 50 mL) to ensure complete recovery of the product.

-

Concentration: Concentrate the combined filtrates under reduced pressure to yield 6-chloro-5-hydroxypyridine-2-carbaldehyde as a yellow crystalline solid. The product is generally >95% pure at this stage and ready for downstream derivatization (e.g., reductive amination with morpholine derivatives as described in TPH1 inhibitor synthesis[2]).

References

1.[2] WO2015075023A1 - Tricyclic piperidine compounds - Google Patents . google.com. 2 2.[1] 6-chloro-5-hydroxypicolinaldehyde | 1211538-40-7 - ChemicalBook . chemicalbook.com. 1 3.[4] 2-Chloro-6-hydroxymethyl-pyridin-3-ol | 208519-41-9 - ChemicalBook . chemicalbook.com. 4 4.[3] WO2015075023A1 - Tricyclic piperidine compounds - Google Patents . google.com. 3

Sources

- 1. 6-chloro-5-hydroxypicolinaldehyde | 1211538-40-7 [amp.chemicalbook.com]

- 2. WO2015075023A1 - Tricyclic piperidine compounds - Google Patents [patents.google.com]

- 3. WO2015075023A1 - Tricyclic piperidine compounds - Google Patents [patents.google.com]

- 4. 2-Chloro-6-hydroxymethyl-pyridin-3-ol | 208519-41-9 [chemicalbook.com]

Derivatization of 6-Chloro-5-hydroxypyridine-2-carbaldehyde for analytical purposes

An In-Depth Guide to the Derivatization of 6-Chloro-5-hydroxypyridine-2-carbaldehyde for Analytical Applications

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of a Multifunctional Heterocycle

6-Chloro-5-hydroxypyridine-2-carbaldehyde is a substituted pyridine scaffold, a class of compounds that represents a cornerstone of modern medicinal chemistry and drug development. Its structural complexity, featuring an aldehyde, a phenolic hydroxyl group, and a chlorinated pyridine ring, makes it a valuable synthetic intermediate. However, these same functional groups present a significant challenge for direct analytical quantification. The polarity of the hydroxyl group and the reactivity of the aldehyde can lead to poor chromatographic peak shape, low volatility, and inadequate sensitivity in common analytical systems.

Chemical derivatization addresses these challenges by chemically modifying the analyte to produce a new compound with properties more suitable for analysis. This process can enhance detector response, improve chromatographic separation, and increase the thermal stability and volatility required for gas chromatography.[1] This guide provides a detailed exploration of derivatization strategies for 6-Chloro-5-hydroxypyridine-2-carbaldehyde, focusing on targeted reactions for its aldehyde and phenolic hydroxyl moieties. We will delve into the causality behind methodological choices and provide robust, field-tested protocols for researchers in analytical chemistry and drug development.

Strategic Overview: Targeting Functional Groups for Enhanced Analysis

The analytical strategy for 6-Chloro-5-hydroxypyridine-2-carbaldehyde hinges on the selective derivatization of its most reactive sites: the carbaldehyde (aldehyde) and the hydroxyl (phenolic) groups. The choice of reagent and technique is dictated by the desired analytical endpoint, primarily High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: Logical workflow for derivatizing 6-Chloro-5-hydroxypyridine-2-carbaldehyde.

Part 1: Derivatization of the Aldehyde Group

The aldehyde is often the primary target for derivatization due to its high reactivity and the availability of specific reagents that can introduce moieties with strong UV absorbance or fluorescence, or improve volatility for GC analysis.

For HPLC Analysis: Hydrazone Formation

The reaction of aldehydes with hydrazine-based reagents to form stable hydrazones is a cornerstone of analytical derivatization. This approach is ideal for pre-column derivatization in HPLC.

A. 2,4-Dinitrophenylhydrazine (DNPH) for UV-Vis Detection

DNPH is arguably the most common derivatizing agent for aldehydes.[2][3] It reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone derivative.

Causality: The rationale for using DNPH is the introduction of the dinitrophenyl group, a potent chromophore. While the parent aldehyde may have a UV absorbance maximum at a wavelength that suffers from matrix interference, the resulting hydrazone exhibits a strong absorbance at a longer, more selective wavelength (typically 360-390 nm), significantly enhancing sensitivity and selectivity for UV detection.[4]

Sources

Application Notes and Protocols for the Regioselective Formylation of Chlorohydroxypyridines

Abstract

Formylated chlorohydroxypyridines are valuable synthetic intermediates in the development of novel pharmaceuticals and agrochemicals. The introduction of a formyl (-CHO) group onto the pyridine ring provides a versatile chemical handle for further molecular elaboration. However, the regioselective formylation of these substrates presents a significant challenge due to the competing electronic effects of the chloro, hydroxyl, and ring nitrogen substituents. This document provides a detailed experimental protocol and mechanistic insights for the ortho-formylation of chlorohydroxypyridines, with a specific focus on the Reimer-Tiemann reaction, a robust method for functionalizing electron-rich aromatic systems.

Introduction: The Synthetic Challenge and Strategic Importance

Chlorohydroxypyridines, such as 2-chloro-3-hydroxypyridine, are heterocyclic analogues of substituted phenols. The formylated derivatives of these compounds, specifically chlorohydroxy-pyridinecarboxaldehydes, are critical building blocks for constructing more complex molecular architectures. The aldehyde functionality allows for a wide array of subsequent transformations, including reductive amination, oxidation, Wittig reactions, and the formation of various heterocyclic rings.

The primary challenge in the formylation of these substrates is controlling the position of the incoming electrophile. The hydroxyl group is a strong ortho-, para-director, while the pyridine nitrogen and the chloro group are deactivating. Therefore, achieving high regioselectivity is paramount for an efficient synthetic route. Several classical formylation methods exist, including the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions.[1][2] For hydroxypyridines, which are electronically analogous to phenols, the Reimer-Tiemann reaction offers a well-established and effective strategy for ortho-formylation.[3][4]

Mechanistic Insight: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is an electrophilic aromatic substitution that utilizes chloroform (CHCl₃) in a strong basic medium to introduce a formyl group ortho to a hydroxyl substituent.[5][6] The reaction proceeds through the in-situ generation of a highly reactive, electron-deficient electrophile: dichlorocarbene (:CCl₂).

The key steps of the mechanism are as follows[4][7]:

-

Dichlorocarbene Generation: A strong base, typically sodium or potassium hydroxide, deprotonates chloroform to form a trichloromethyl anion. This anion rapidly undergoes alpha-elimination to yield dichlorocarbene.

-

Pyridinolate Formation: The hydroxyl group of the chlorohydroxypyridine is deprotonated by the base, forming the corresponding pyridinolate anion. This deprotonation significantly increases the nucleophilicity of the pyridine ring by delocalizing the negative charge.[4]

-

Electrophilic Attack: The electron-rich pyridinolate ring attacks the electrophilic dichlorocarbene. This attack is sterically and electronically favored at the position ortho to the activating hydroxyl group.[3][7]

-

Hydrolysis: The resulting dichloromethyl-substituted intermediate undergoes hydrolysis in the basic aqueous medium, followed by an acidic workup, to yield the final aldehyde product.[7]

Experimental Protocol: Ortho-Formylation of 2-Chloro-3-hydroxypyridine

This protocol details the ortho-formylation of 2-chloro-3-hydroxypyridine to yield 2-chloro-3-hydroxy-4-pyridinecarboxaldehyde.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 2-Chloro-3-hydroxypyridine | ≥98% | Sigma-Aldrich | Starting material[8][9] |

| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific | Strong base |

| Chloroform (CHCl₃) | ACS Reagent, ≥99.8% | VWR | Dichlorocarbene source, stabilized |

| Hydrochloric Acid (HCl) | 37%, ACS Reagent | J.T. Baker | For acidic workup |

| Diethyl Ether | ACS Reagent | EMD Millipore | For extraction |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Alfa Aesar | Drying agent |

| Deionized Water (H₂O) | Type II | In-house | |

| Round-bottom flask (250 mL) | - | - | Equipped with a reflux condenser |

| Magnetic stirrer and stir bar | - | - | |

| Heating mantle with temperature control | - | - | |

| Dropping funnel | - | - | For controlled addition of chloroform |

Safety Precautions

-

Chloroform is a suspected carcinogen and is toxic upon inhalation and skin contact. All operations involving chloroform must be performed in a certified chemical fume hood.

-

Sodium hydroxide is highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

The reaction can be exothermic.[1] Ensure proper temperature control and be prepared for external cooling if necessary.

-

Handle hydrochloric acid with care in a fume hood.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a solution of sodium hydroxide (e.g., 10 g, 0.25 mol) in deionized water (e.g., 25 mL).

-

Add 2-chloro-3-hydroxypyridine (e.g., 5.0 g, 0.038 mol) to the basic solution. Stir the mixture until the solid dissolves.

-

Heating: Gently heat the reaction mixture to 65-70°C using a heating mantle.[7]

-

Addition of Chloroform: Once the target temperature is reached, add chloroform (e.g., 4.5 mL, 0.057 mol) dropwise from a dropping funnel over approximately 1 hour. Maintain the temperature between 65-70°C. The reaction is exothermic, and external cooling (e.g., a water bath) may be required to prevent the temperature from rising excessively.[7]

-

Reaction Monitoring: After the addition is complete, continue to stir the mixture at 65-70°C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture, neutralizing them, and spotting them on a silica gel plate.

-

Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the dark-colored solution with dilute hydrochloric acid until it is acidic to litmus paper. This step protonates the phenoxide and hydrolyzes the intermediate.

-

Workup - Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Discussion and Field-Proven Insights

-

Regioselectivity: The primary product expected is the one where formylation occurs ortho to the strongly activating hydroxyl group. Due to the deactivating nature of the chloro-substituent and the pyridine nitrogen, formylation at other positions is significantly disfavored. This high degree of regioselectivity is a key advantage of the Reimer-Tiemann reaction for this class of substrates.[4][7]

-

Reaction Conditions: The temperature is a critical parameter. Temperatures below 60°C may lead to a sluggish reaction, while temperatures above 75°C can increase the formation of undesirable by-products. The biphasic nature of the reaction (aqueous NaOH and organic chloroform) is typical, and vigorous stirring is essential to ensure adequate mixing between the phases.[1]

-

Alternative Methods: While the Reimer-Tiemann reaction is effective, other methods could be considered. The Duff reaction , using hexamethylenetetramine (HMTA), is another classic method for ortho-formylation of phenols but often requires acidic conditions and can give lower yields.[2][10][11] The Vilsmeier-Haack reaction (using POCl₃/DMF) is generally more suited for electron-rich aromatics and may be less effective on the relatively electron-deficient pyridine ring unless it is strongly activated.[12][13] For specific regiochemical outcomes other than ortho-to-hydroxyl, more advanced organometallic strategies might be necessary.[14][15][16]

Conclusion

The Reimer-Tiemann reaction provides a reliable and regioselective method for the ortho-formylation of chlorohydroxypyridines. By carefully controlling the reaction conditions, particularly temperature and the rate of chloroform addition, researchers can efficiently synthesize chlorohydroxy-pyridinecarboxaldehydes. These products serve as versatile intermediates for the synthesis of complex, biologically active molecules in the fields of medicinal chemistry and drug development.

References

-

Hansen, T. V., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Available from: [Link].

-

Coman, A., & Paizs, C. (2011). Synthesis of Substituted 2-Bromopyridine Aldehydes. HETEROCYCLES, 83(9), 1989. Available from: [Link].

-

Xu, P., Guo, S. M., & Studer, A. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry, 7, 2996–3004. Available from: [Link].

-

Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. Available from: [Link].

-

Neufeldt, S. R. (2025). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Thieme, 6(3). Available from: [Link].

-

Ranjbar-Karimi, R., et al. (2017). One-pot Multi-step Synthesis of some Aromatic Salicylaldoximes Using MgO Nanoparticles. Organic Chemistry Research, 3(1), 8-15. Available from: [Link].

-

Xu, P., Guo, S. M., & Studer, A. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Available from: [Link].

-

Wikipedia. Duff reaction. Available from: [Link].

-

Grokipedia. Duff reaction. Available from: [Link].

-

Shi, Y., et al. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. PubMed. Available from: [Link].

-

Shi, Y., et al. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. ACS.org. Available from: [Link].

-

Wikipedia. Reimer–Tiemann reaction. Available from: [Link].

-

Xu, P., Guo, S. M., & Studer, A. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Available from: [Link].

-

Al-Salahi, R., & Marzouk, M. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Semantic Scholar. Available from: [Link].

-

Shi, Y., et al. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. Request PDF. Available from: [Link].

-

ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Available from: [Link].

-

Cano, M., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar. Available from: [Link].

-

Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 44B, 1868-1875. Available from: [Link].

-

Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available from: [Link].

-

GeeksforGeeks. (2025). Reimer Tiemann Reaction Mechanism. Available from: [Link].

-

Vedantu. Reimer and Tiemann Reaction – Explanation, Reaction Conditions, and Important FAQs. Available from: [Link].

- Duff Reaction.

-

SynArchive. Duff Reaction. Available from: [Link].

-

Wikipedia. Reimer–Tiemann reaction. Available from: [Link].

-

Pipzine Chemicals. 2-Chloro-3-formylpyridine | Properties, Uses, Safety, Supplier & Price in China. Available from: [Link].

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link].

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link].

-

ResearchGate. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Available from: [Link].

-

Semantic Scholar. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Available from: [Link].

-

ResearchGate. (2025). Pyridine Elaboration Through Organometallic Intermediates: Regiochemical Control and Completeness. Available from: [Link].

-

Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available from: [Link].

- Google Patents. CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method.

-

Patsnap. Preparation method of 2-pyridine carboxaldehyde - Eureka. Available from: [Link].

- Google Patents. Process For The Preparation Of Pyridine Carboxaldehydes And Intermediates Thereof.

- Google Patents. CN101906068B - Preparation method of 2-pyridine carboxaldehyde.

-

Semantic Scholar. (1977). Organometallic compounds of group II. Part VII. Preparation of 4-alkylpyridines by reactions of some light metals with alkyl halides in pyridine. Available from: [Link].

-

Green Chemistry (RSC Publishing). Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. Available from: [Link].

-

Journal of the American Chemical Society. (2023). Asymmetric C3-Allylation of Pyridines. Available from: [Link].

-

Frontiers. (2022). Copper(II)-Catalyzed Selective CAr-H Bond Formylation: Synthesis of Dialdehyde Aniline. Available from: [Link].

-

PubChem - NIH. 2-Chloro-3-pyridinol. Available from: [Link].

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. allen.in [allen.in]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]

- 6. Reimer and Tiemann Reaction – Explanation, Reaction Conditions, and Important FAQs [vedantu.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Chloro-3-pyridinol | C5H4ClNO | CID 81136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-氯-3-羟基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Duff reaction - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]

- 16. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 6-Chloro-5-hydroxypyridine-2-carbaldehyde Synthesis

Welcome to the technical support center for the synthesis of 6-Chloro-5-hydroxypyridine-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. As a key building block in medicinal chemistry, particularly for novel kinase inhibitors and other pharmaceuticals, a robust and reproducible synthesis of this molecule is paramount.

This document moves beyond a simple recitation of steps to explain the underlying chemical principles, helping you make informed decisions in the lab. We will explore the common synthetic routes, delve into a detailed troubleshooting guide in a question-and-answer format, and provide step-by-step protocols.

Overview of Synthetic Strategy: Formylation of an Activated Pyridine Ring

The target molecule, 6-Chloro-5-hydroxypyridine-2-carbaldehyde, is typically synthesized from 2-chloro-3-hydroxypyridine. The core transformation is an electrophilic aromatic substitution to install a formyl group (-CHO) onto the pyridine ring. The hydroxyl group at the 5-position is a strong activating group, directing the incoming electrophile. The most common and effective methods for this formylation are the Vilsmeier-Haack and Reimer-Tiemann reactions.

| Feature | Vilsmeier-Haack Reaction | Reimer-Tiemann Reaction |

| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | Chloroform (CHCl₃), Strong Base (e.g., NaOH, KOH) |

| Electrophile | Chloroiminium ion (Vilsmeier reagent) | Dichlorocarbene (:CCl₂) |

| Typical Yields | Moderate to High | Generally Low to Moderate[1] |

| Conditions | Generally anhydrous, low to moderate temperature | Biphasic (aqueous/organic), often requires heating[2][3] |

| Selectivity | Good, driven by electronics of the substrate | Primarily ortho-formylation of phenols[1][2] |

| Key Advantage | Higher yields, more versatile for various substrates | Simpler reagent profile |

Given its generally higher yields and reliability, this guide will focus primarily on the Vilsmeier-Haack reaction as the preferred method.

Troubleshooting Guide: Common Issues and Solutions

This section is structured to address the specific problems you may encounter during the synthesis.

Q1: I'm getting a very low yield or no product at all. What's going wrong?

This is the most common issue, and it can stem from several sources related to reagents, reaction conditions, or the substrate itself.

Possible Cause 1: Inactive Vilsmeier Reagent The Vilsmeier reagent (the chloroiminium ion) is moisture-sensitive and should be formed in situ.

-

Expert Recommendation: The reaction must be conducted under strictly anhydrous conditions. Ensure your DMF is anhydrous and that all glassware is flame-dried or oven-dried before use.[4] The Vilsmeier reagent is typically prepared by adding POCl₃ slowly to ice-cold DMF. Using old or improperly stored POCl₃ or DMF can lead to reagent decomposition and reaction failure. Always use fresh or properly stored reagents.

Possible Cause 2: Insufficient Reaction Temperature While the initial formation of the Vilsmeier reagent is done at a low temperature (0-5 °C), the subsequent formylation of the pyridine ring often requires heating to proceed at a reasonable rate.

-

Expert Recommendation: After adding your substrate (6-Chloro-5-hydroxypyridine) to the pre-formed Vilsmeier reagent at low temperature, gradually raise the temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical temperature range for this step is between 60-90 °C.

Possible Cause 3: Incomplete Hydrolysis during Work-up The reaction produces an iminium ion intermediate, which must be hydrolyzed with water to yield the final aldehyde product.[5] Incomplete hydrolysis is a frequent cause of low isolated yield.

-

Expert Recommendation: After the reaction is complete (as determined by TLC), cool the mixture and quench it by pouring it carefully over crushed ice or into a beaker of ice-cold water. Stir the resulting mixture vigorously for a sufficient period (e.g., 30-60 minutes) to ensure hydrolysis is complete before proceeding with extraction.

Sources

Technical Support Center: Purification of 6-Chloro-5-hydroxypyridine-2-carbaldehyde

Welcome to the Technical Support and Troubleshooting Portal. The purification of heavily functionalized heteroaromatics like 6-Chloro-5-hydroxypyridine-2-carbaldehyde via silica gel chromatography presents distinct physicochemical challenges. This guide is engineered for drug development professionals and application scientists, synthesizing thermodynamic principles with field-validated methodologies.

Analyte Vulnerability Profile & Diagnostic Overview

To successfully purify this compound, we must first analyze the causality behind its chromatographic behavior. The molecule possesses three interactive domains that dictate mobile and stationary phase selection:

-

Basic Pyridine Nitrogen: Acts as a strong hydrogen-bond acceptor. On untreated silica gel, this nitrogen interacts aggressively with acidic surface silanol groups (Si-OH), causing severe band broadening and irreversible adsorption[1].

-

5-Hydroxyl Group (-OH): A weakly acidic moiety (pK_a ~8.0). If the mobile phase induces ionization into a pyridoxide/phenoxide state, it generates massive peak tailing[2].

-

2-Carbaldehyde (-CHO): The combination of the electron-withdrawing chloro group and the pyridine ring renders this aldehyde highly electrophilic. Exposure to protic solvents (e.g., methanol or ethanol) during elution can easily catalyze hemiacetal or acetal formation, destroying the target compound mid-column[3].

Chromatographic Additive Selection

To counteract these vulnerabilities, mobile phase modifiers are strictly required. The quantitative data below summarizes the recommended chemical interventions to restore peak symmetry.

| Additive / Technique | Primary Mechanism of Action | Recommended Concentration | Target Functional Group |

| Triethylamine (TEA) | End-caps acidic silanol sites on silica via competitive basic interactions. | 0.1% – 1.0% (v/v) | Pyridine Nitrogen[1] |

| Acetic Acid (AcOH) | Lowers local pH to suppress the ionization of acidic functional groups. | 0.5% – 1.0% (v/v) | 5-Hydroxyl (-OH)[2] |

| Aprotic Eluent Systems | Prevents nucleophilic attack on electrophilic carbonyls. | 100% (Avoid Alcohols) | 2-Carbaldehyde |

| Dry Loading (Silica) | Eliminates band distortion caused by high-polarity injection solvents. | 1:2 to 1:3 (Sample : Silica) | Solvation limiters |

Troubleshooting Workflow & Logical Decision Tree

Troubleshooting workflow for the chromatographic purification of substituted picolinaldehydes.

Frequently Asked Questions (FAQs)

Q: My compound streaks completely from the baseline to the solvent front on my TLC plate. Should I switch to a reverse-phase system? A: Not necessarily. This streaking is the hallmark of unchecked silanol-pyridine interactions[1]. Before abandoning normal-phase chromatography, introduce 1% Triethylamine (TEA) into your Hexane/Ethyl Acetate mobile phase. The TEA acts as a sacrificial base, neutralizing the Type-A silica acidic sites so your target molecule can partition smoothly[2].

Q: I used a Dichloromethane (DCM) / Methanol (MeOH) gradient because my crude is highly polar, but my yield was terrible and NMR shows new peaks. What happened? A: You inadvertently synthesized an acetal. The 2-carbaldehyde moiety is highly activated by the 6-chloro group. The acidic environment of the silica gel catalyzed a reaction between your product and the methanol[3]. Strictly avoid alcohols. If higher polarity is needed, switch your mobile phase to a DCM / Ethyl Acetate or DCM / Acetone gradient.

Q: The compound is completely insoluble in my chosen mobile phase. How can I load it onto the column without crashing it out at the column head? A: You must utilize a Dry Loading technique. Dissolve your crude in a highly polar, volatile solvent (like THF or Acetone) that actually dissolves the compound, add dry silica gel, and evaporate the solvent completely. This ensures the target compound is molecularly dispersed over a massive surface area rather than forming an insoluble brick at the top of your column.

Self-Validating Experimental Protocols

To guarantee success, implement these step-by-step methodologies. Each protocol contains embedded validation checkpoints to prevent downstream failure.

Protocol A: Pre-Deactivation of Silica Gel (Silanol Masking)

Objective: Neutralize acidic Si-OH groups prior to sample loading to prevent irreversible target adsorption[1].

-

Eluent Preparation: Prepare 1 Litre of your optimal non-protic mobile phase (e.g., 50:50 Hexane:Ethyl Acetate). Add exactly 10 mL of Triethylamine (TEA) to create a 1% (v/v) TEA solution.

-